Corynecin I

Overview

Description

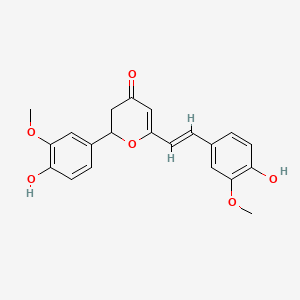

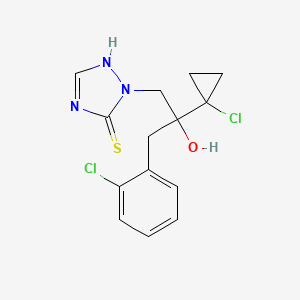

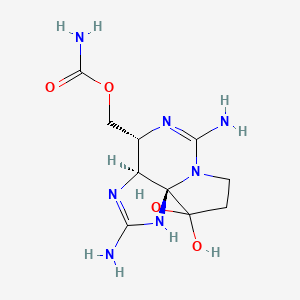

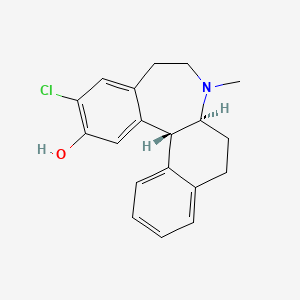

Corynecin I is a member of the corynecin family of antibiotics, initially isolated from Corynebacterium hydrocarboclastus and later identified in Streptomyces venezuelae under specific culture conditions, such as halogen-deprived media . Structurally, it belongs to the chloramphenicol family, characterized by a nitrobenzene ring and a dichloroacetamide side chain. Unlike chloramphenicol, this compound lacks two chlorine atoms in its acyl group, which contributes to its distinct bioactivity and reduced toxicity profile . This compound is biosynthesized via a non-ribosomal peptide synthetase (NRPS) pathway, with gene clusters exhibiting 100% similarity in certain Rhodococcus and Streptomyces strains . Its antibacterial spectrum includes Gram-positive and Gram-negative bacteria, though it is less potent than chloramphenicol .

Preparation Methods

Fermentation-Based Production

Microbial Strain and Culture Conditions

Corynecin I is primarily produced via submerged fermentation using Corynebacterium hydrocarboclastus. Wild-type strains (e.g., ATCC 21799) are cultured in a medium containing n-alkanes as the sole carbon source, with n-heptadecane (C17) yielding the highest titers . The basal fermentation medium typically includes:

-

Carbon source : 2–4% (w/v) n-heptadecane

-

Nitrogen source : 0.5% (w/v) ammonium nitrate

-

Phosphate : 0.05–0.1% (w/v) KH₂PO₄

-

Yeast extract : 0.8% (w/v)

-

Trace elements : MgSO₄, FeSO₄, and MnCl₂

Optimal pH and temperature are maintained at 7.3–7.5 and 30°C, respectively . Under these conditions, biomass reaches stationary phase within 72 hours, coinciding with this compound production initiation .

Table 1: Impact of Carbon Source on this compound Yield

| Carbon Source | Chain Length | This compound (mg/L) | Corynecin II (mg/L) |

|---|---|---|---|

| n-Tridecane | C13 | 320 | 180 |

| n-Pentadecane | C15 | 410 | 220 |

| n-Heptadecane | C17 | 1,250 | 350 |

| n-Nonadecane | C19 | 950 | 420 |

Data adapted from Suzuki et al. (1972) .

Phosphate and Nutrient Modulation

Phosphate concentration inversely correlates with this compound yield. At 0.05% KH₂PO₄, titers reach 1.25 g/L (as l-base equivalent), whereas 0.2% phosphate suppresses production by 60% . Yeast extract serves as a critical growth factor, enhancing yield by 300% at 0.8% (w/v) compared to casamino acids or vegetable protein .

Strain Optimization via Mutagenesis

Chloramphenicol-Resistant Mutants

Chloramphenicol-resistant mutants (e.g., KY8826) exhibit up to 4.5-fold higher this compound productivity compared to wild-type strains . Resistance levels correlate with yield:

| Chloramphenicol Resistance (μg/mL) | Relative Yield |

|---|---|

| 50 | 1.8× |

| 200 | 3.1× |

| 500 | 4.5× |

| 1,000 | 2.2× |

Mutants with >500 μg/mL resistance show reduced growth rates, necessitating a balance between resistance and viability .

Precursor Supplementation

Adding biosynthetic precursors enhances yield:

Extraction and Isolation

Broth Pretreatment

Post-fermentation, cells are removed via centrifugation (10,000 ×g, 20 min). The supernatant is acidified to pH 2.0 with HCl and saturated with ammonium sulfate to precipitate proteins .

Solvent Extraction

This compound is extracted using ethyl acetate (1:8 v/v broth-to-solvent ratio). Acidification to pH 2.0 ensures >95% recovery . The organic phase is evaporated under vacuum, yielding a crude extract containing this compound (60–70%), Corynecin II (20–30%), and l-base (5–10%) .

Chromatographic Purification

Silica Gel Chromatography

The crude extract is dissolved in chloroform:methanol (9:1) and loaded onto a silica gel column. Elution with a gradient of methanol (0–15%) separates this compound (Rf = 0.42) from analogs .

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC:

-

Column : C18 (250 × 4.6 mm, 5 μm)

-

Mobile phase : Acetonitrile:water (45:55) + 0.1% TFA

-

Flow rate : 1.0 mL/min

-

Detection : UV at 278 nm

This yields >95% pure this compound, as confirmed by NMR and mass spectrometry .

Chemical Synthesis (Exploratory Routes)

While microbial fermentation remains the primary production method, preliminary synthetic routes have been explored:

-

N-Acylation of l-base : Reacting p-nitrophenylserinol (l-base) with acetyl chloride in pyridine yields this compound, albeit with low efficiency (12–18%).

-

Enzymatic transacylation : Porcine liver esterase catalyzes acyl transfer from acetyl-CoA to l-base, achieving 34% yield in buffer (pH 8.5).

Yield Optimization Challenges

Byproduct Formation

Corynecin II (propionyl analog) constitutes 20–30% of total products, necessitating costly separation . Mutant strains with knocked-out acyl-CoA dehydrogenase reduce byproduct formation by 40% .

Scalability Limitations

Industrial-scale fermentation faces foaming and oxygen transfer issues due to n-alkanes’ hydrophobicity. Emulsifiers (e.g., Span 80) improve substrate dispersion, boosting yield by 25% .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

Oxidation: Produces carbonyl derivatives.

Reduction: Yields amine derivatives.

Substitution: Results in various substituted nitrobenzene derivatives.

Scientific Research Applications

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Bioactive Comparison of Corynecin I with Chloramphenicol and Corynecin III

Key Observations :

- Chloramphenicol : this compound shares the nitrobenzene core but differs in halogenation, reducing its efficacy against resistant strains .

- Both exhibit similar antibacterial ranges but lower potency compared to chloramphenicol .

- Beta-Lactones : A gene cluster in Tritonibacter mobilis AK171 shows 13% similarity to corynecins, suggesting evolutionary divergence in biosynthetic pathways .

Table 2: Gene Cluster Homology of this compound with Related Metabolites

Key Insights :

- This compound’s NRPS clusters are highly conserved in Rhodococcus, enabling efficient secondary metabolite production .

- In contrast, corynecin III clusters in Prescottella sp. R16 show only 40% homology, indicating species-specific adaptations .

- Chloramphenicol’s Type I PKS pathway is distinct from corynecins, explaining its broader bioactivity .

Research Findings and Implications

Antibiotic Resistance : this compound’s reduced halogenation may lower toxicity but also diminishes its ability to penetrate bacterial membranes compared to chloramphenicol .

Biotechnological Potential: The 100% conserved NRPS clusters in Rhodococcus spp. suggest opportunities for metabolic engineering to enhance this compound yield .

Ecological Adaptation : Gene cluster divergence (e.g., 13% similarity to beta-lactones in T. mobilis ) highlights evolutionary trade-offs between antibiotic production and environmental survival.

Biological Activity

Corynecin I is a bioactive compound produced by Corynebacterium hydrocarboclastus, notable for its antibacterial properties and structural similarities to chloramphenicol. This article explores its biological activity, including its mechanisms, production methods, and potential applications in medicine.

Overview of this compound

This compound belongs to a class of compounds known as corynecins, which are characterized by their ability to inhibit bacterial protein synthesis. Its chemical structure is similar to that of chloramphenicol, a well-known antibiotic, making it a subject of interest for researchers investigating novel antibacterial agents.

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's efficacy has been demonstrated through multiple studies:

- In vitro Studies : this compound has shown significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. For instance, one study reported that extracts containing this compound inhibited E. coli ATCC 25922 and S. aureus ATCC 29213 effectively .

- Mechanism of Action : The antibacterial mechanism primarily involves the inhibition of protein synthesis by stalling ribosomes during translation. This action disrupts the bacterial cell's ability to produce essential proteins, leading to cell death .

Production and Biosynthesis

The production of this compound can be optimized through specific fermentation conditions:

- Fermentation Medium : Research indicates that using an acetate-rich medium significantly enhances the yield of this compound. In one study, Corynebacterium hydrocarboclastus produced over 28 mM of corynecins when cultured in a medium supplemented with acetate .

- Influence of Nutrients : The addition of certain amino acids, such as threonine and methionine, has been shown to increase the production levels of corynecins. Feeding experiments confirmed that these amino acids integrate into the corynecin structure during biosynthesis .

Case Studies

Several case studies provide insights into the biological activity and potential applications of this compound:

- Antibiotic Resistance : A study highlighted this compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .

- Marine Actinobacteria : Investigations into marine sediments revealed that actinobacteria are promising sources for discovering novel bioactive compounds, including corynecins. These findings underscore the ecological importance of marine environments in drug discovery .

Research Findings

The following table summarizes key research findings related to this compound:

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Corynecin I in natural sources?

- Methodological Answer : Begin with solvent extraction followed by chromatographic separation (e.g., HPLC or GC-MS) guided by bioactivity assays. Confirm structural identity via NMR and high-resolution mass spectrometry. Cross-reference spectral data with existing databases and prior studies to validate purity . For reproducibility, document solvent ratios, column specifications, and instrumental parameters in detail .

Q. How can researchers design initial biological activity studies for this compound?

- Methodological Answer : Use the P-E/I-C-O framework to define:

- Population : Target organisms (e.g., bacterial strains for antimicrobial assays).

- Exposure/Intervention : Dose ranges and administration methods (e.g., in vitro vs. in vivo models).

- Comparison/Control : Negative/positive controls (e.g., solvent-only or known antibiotics).

- Outcome : Quantitative metrics (e.g., MIC values, cytotoxicity percentages).

Pre-test hypotheses to ensure alignment with existing literature and statistical power calculations .

Q. What are the best practices for conducting a literature review on this compound?

- Methodological Answer : Use systematic approaches:

Search databases (PubMed, SciFinder) with keywords like "this compound biosynthesis" or "this compound bioactivity."

Filter studies by relevance using tools like Google Scholar’s citation rankings to prioritize high-impact papers .

Organize findings into thematic tables (e.g., synthesis routes, bioactivity outcomes) to identify knowledge gaps .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity between studies be resolved?

- Methodological Answer : Perform meta-analysis by:

Comparing experimental variables (e.g., assay conditions, solvent systems) across studies .

Applying statistical tests (e.g., ANOVA or regression analysis) to identify confounding factors .

Replicating key experiments under standardized conditions to isolate variables causing discrepancies .

Q. What strategies optimize the synthetic yield of this compound in heterologous expression systems?

- Methodological Answer :

- Hypothesis-Driven Design : Test promoter strength, codon optimization, and fermentation conditions (pH, temperature) .

- Data Integration : Use response surface methodology (RSM) to model interactions between variables and identify optimal parameters .

- Validation : Compare yield improvements across three independent trials and report mean ± SD .

Q. How should researchers address ethical considerations in this compound studies involving animal models?

- Methodological Answer :

Obtain institutional ethical approval detailing humane endpoints, sample sizes, and justification for animal use .

Follow ARRIVE guidelines for reporting in vivo experiments to ensure transparency .

Include negative control groups to distinguish compound-specific effects from systemic stress .

Q. What interdisciplinary approaches enhance mechanistic studies of this compound?

- Methodological Answer : Combine:

- Omics Techniques : Transcriptomics/proteomics to identify target pathways.

- Structural Biology : Molecular docking simulations to predict binding sites.

- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding affinities.

Cross-validate findings using orthogonal methods (e.g., CRISPR knockouts to confirm gene targets) .

Q. Methodological Frameworks

Q. How to formulate a hypothesis for this compound’s ecological role using the PCC model?

- Population : Native microbial communities producing this compound.

- Concept : Ecological interactions (e.g., allelopathy, symbiosis).

- Context : Environmental stressors (e.g., nutrient limitation, competition). Design field surveys coupled with lab-based interaction assays to test predictions .

Q. What statistical methods are appropriate for dose-response studies of this compound?

- Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests . For high-throughput data, apply false discovery rate (FDR) corrections .

Q. Data Management & Reproducibility

Q. How to ensure reproducibility in this compound research?

- Methodological Answer :

- Documentation : Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials with metadata (e.g., instrument settings, batch numbers) .

- Protocols : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo .

- Collaboration : Use version-control tools (GitHub) for code and analysis pipelines .

Properties

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVQDUYOEIAFDM-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4618-99-9, 4423-58-9 | |

| Record name | (R*,R*)-(1)-N-(2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC63859 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.